molecular formula C20H23N3O4S B2557578 1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide CAS No. 1103515-51-0

1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide

Cat. No. B2557578
CAS RN: 1103515-51-0
M. Wt: 401.48
InChI Key: VTZRZXJARMNSPF-UHFFFAOYSA-N
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Description

1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide, also known as DMSB-ECI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research into acetylcholinesterase inhibitors has led to the development of compounds with potent anti-acetylcholinesterase activity. Studies by Sugimoto et al. (1992) on derivatives with structure-activity relationships reveal that the introduction of phenyl groups and specific heterobicyclic ring systems enhances activity against acetylcholinesterase, offering potential therapeutic avenues for conditions like Alzheimer's disease (Sugimoto et al., 1992).

Acylation and Chemical Transformations

Bottomley and Boyd (1980) explored the acylation of tertiary carboxamides, leading to the formation of 1-acyloxyiminium salts and 1-acyloxyenamines. This chemical transformation process is crucial for synthesizing complex organic molecules, indicating potential for synthesizing related compounds and studying their properties and applications (Bottomley & Boyd, 1980).

Multitarget Biological Activity

Krátký et al. (2020) synthesized homologous N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as potential antimicrobial agents and enzyme inhibitors, highlighting the versatility of related compounds in addressing multiple biological targets. These findings point to the broader applicability of such compounds in developing new therapeutic agents (Krátký et al., 2020).

Mechanistic Insights and Synthetic Applications

Mamedov et al. (2021) provided mechanistic insights into the synthesis of 3-hydroxyquinolin-2-ones, including viridicatin, from 2-chloro-N,3-diaryloxirane-2-carboxamides under acid-catalyzed rearrangements. This study illustrates the complexity and synthetic utility of such compounds, which could inform the synthesis and applications of 1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide (Mamedov et al., 2021).

properties

IUPAC Name

1-[4-(dimethylsulfamoyl)benzoyl]-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-21-19(24)18-13-15-7-5-6-8-17(15)23(18)20(25)14-9-11-16(12-10-14)28(26,27)22(2)3/h5-12,18H,4,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZRZXJARMNSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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